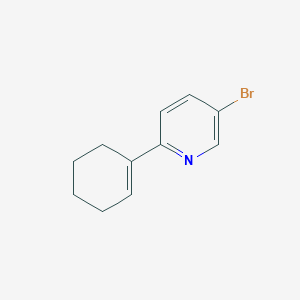

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

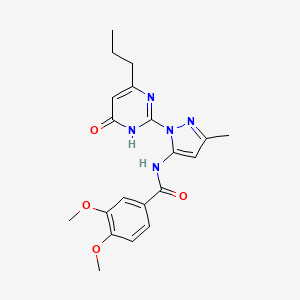

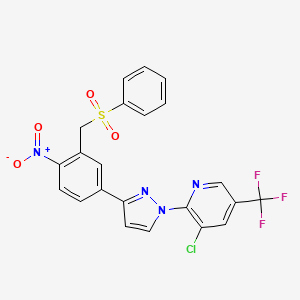

5-Bromo-2-(cyclohex-1-en-1-yl)pyridine is a chemical compound with the CAS Number: 1159821-19-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-(1-cyclohexen-1-yl)pyridine . The compound is typically stored at temperatures below -10°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.12 . It’s typically stored at temperatures below -10°C . Unfortunately, additional physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique

Materials Science and Photochemistry

One study focused on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which are of interest for their emission properties and potential use in organic light-emitting devices (OLEDs). The investigation into these complexes, including those with bromo-containing species like 5-bromo-2-(1H-tetrazol-5-yl)pyridine, revealed a broad span of redox and emission properties. These properties were influenced by the nature of the ancillary tetrazolate ligand, demonstrating the potential for color tuning in photophysical applications (Stagni et al., 2008).

Organic Synthesis

Another aspect of research involves the cyclometallation of pyridine derivatives, such as 2-(1-naphthyl)-pyridine. This process is crucial for creating metal complexes with specific regioselectivity. For instance, cyclopalladation results in a five-membered metallacycle, whereas cycloauration leads to a six-membered ring. The study highlighted the potential of bromination in creating new C-H functionalization products, emphasizing the synthetic utility of brominated pyridine derivatives in organic synthesis (Kondrashov et al., 2015).

Spectroscopic and Theoretical Studies

Research on 5-Bromo-2-(trifluoromethyl)pyridine, though not directly matching the queried compound, offers insight into the spectroscopic characterization and theoretical studies of bromo-substituted pyridines. Such studies involve density functional theory (DFT) for geometric structure optimization and vibrational frequency calculations. These investigations provide foundational knowledge for understanding the electronic properties and reactivity of bromo-substituted pyridines, contributing to their application in various scientific domains (Vural & Kara, 2017).

Safety and Hazards

The compound is associated with certain hazards and precautionary statements. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur, such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propriétés

IUPAC Name |

5-bromo-2-(cyclohexen-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRYHFFMYKAAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(4-Ethylphenyl)ethyl]carbamoyl}methyl 2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2663750.png)

![N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2663753.png)

![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-isopropylcarbamate](/img/structure/B2663759.png)

![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2663761.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2663767.png)

![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)